molecular formula C17H18N4OS B2566527 5-methyl-1-(4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 924839-72-5

5-methyl-1-(4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2566527
CAS No.: 924839-72-5
M. Wt: 326.42
InChI Key: WBBHMEWEUJKZMA-UHFFFAOYSA-N
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Description

5-Methyl-1-(4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by:

  • A 1,2,3-triazole core substituted at position 1 with a 4-methylphenyl group, at position 5 with a methyl group, and at position 4 with a carboxamide moiety linked to a 2-(thiophen-2-yl)ethyl chain.
  • Molecular formula: C₁₈H₂₀N₅OS.
  • Key structural features: The 4-methylphenyl group introduces hydrophobicity and steric bulk. The carboxamide group enhances hydrogen-bonding capacity, which is critical for biological interactions.

This compound is synthesized via reaction of 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with 2-(thiophen-2-yl)ethylamine, using thionyl chloride to activate the carboxylic acid intermediate . Characterization typically involves ¹H/¹³C NMR, HRMS, and HPLC to confirm purity and structure .

Properties

IUPAC Name

5-methyl-1-(4-methylphenyl)-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-12-5-7-14(8-6-12)21-13(2)16(19-20-21)17(22)18-10-9-15-4-3-11-23-15/h3-8,11H,9-10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBHMEWEUJKZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-1-(4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a compound characterized by its unique triazole structure and various substituents that confer significant biological activity. This article aims to synthesize current research findings regarding its biological properties, including antimicrobial, anticancer, and antiviral activities.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

PropertyValue
Molecular FormulaC₁₇H₁₈N₄OS
Molecular Weight326.4 g/mol
CAS Number924839-72-5

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. In a study examining various triazole compounds, it was found that those with thiophene substituents demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, suggesting potential as effective antibacterial agents .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. One study reported that derivatives of triazoles showed promising results against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D). The compound exhibited an IC50 value of 6.2 μM against HCT-116 cells, indicating significant cytotoxicity . Another study highlighted that certain triazole derivatives inhibited the growth of Mycobacterium tuberculosis, suggesting a potential role in cancer chemoprevention due to their ability to target rapidly dividing cells .

Study 1: Antimicrobial Efficacy

In a comparative study of various triazole derivatives, including the target compound, it was found that modifications in the thiophene ring significantly influenced antimicrobial potency. The study concluded that compounds with electron-donating groups exhibited better activity against bacterial strains compared to those with electron-withdrawing groups .

Study 2: Anticancer Screening

A series of synthesized triazole derivatives were screened for anticancer activity against multiple cell lines. The results indicated that the presence of methyl and thiophene groups contributed positively to the cytotoxic effects observed in vitro. Specifically, the tested compound showed a strong inhibition rate against T47D cells with an IC50 value significantly lower than that of standard chemotherapeutics .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of triazole derivatives as antimicrobial agents. The structural similarity of 5-methyl-1-(4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide to known antimicrobial compounds suggests it may exhibit similar properties.

Case Study :
A study conducted by Alsharif et al. (2023) demonstrated that triazole compounds exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The introduction of thiophene groups has been linked to enhanced antibacterial activity due to increased lipophilicity and membrane permeability .

Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further investigation.

Research Findings :
In vitro studies showed that similar triazole compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the induction of apoptosis and cell cycle arrest .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for creating novel materials with enhanced thermal and mechanical properties.

Example Application :
Research indicates that polymers modified with triazole derivatives exhibit improved thermal stability and mechanical strength, making them suitable for advanced engineering applications .

Summary Table of Applications

Application AreaDescriptionRelevant Findings
Antimicrobial ActivityPotential against bacterial strainsSignificant activity against MRSA
Anticancer PropertiesInhibition of cancer cell proliferationInduces apoptosis in MCF-7 and HeLa cells
Material ScienceEnhancement of polymer propertiesImproved thermal stability observed

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name R₁ (Position 1) R₂ (Position 4 Carboxamide) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Methylphenyl 2-(Thiophen-2-yl)ethyl C₁₈H₂₀N₅OS 362.45 Thiophene enhances lipophilicity; moderate molecular weight.
3o () 2-Fluorophenyl Quinolin-2-yl C₂₀H₁₇FN₆O 376.39 Fluorine and quinoline improve electronic diversity; higher MW.
3q () o-Tolyl Naphthalen-2-yl C₂₁H₁₉N₅O 365.41 Bulky naphthyl group increases steric hindrance.
Compound 4-Methylphenyl 5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl C₁₅H₁₆N₆OS₂ 360.45 Dual sulfur atoms (thiadiazole) enhance electron-withdrawing effects.
Compound 1 3-Phenylbenzo[c]isoxazol-5-yl 2-Cyanophenyl C₂₆H₂₀N₆O₂ 448.48 Rigid benzoisoxazole core improves structural rigidity.

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methylphenyl group (electron-donating) contrasts with the p-nitrophenyl group in derivatives (electron-withdrawing), which affects electronic density and reactivity .
  • Heterocyclic Substituents : Thiophene (target compound) and thiadiazole () introduce sulfur atoms, but thiophene’s aromaticity may favor better π-stacking interactions compared to thiadiazole’s electron-deficient nature .
  • Bulk and Solubility : Bulky substituents like naphthalen-2-yl (3q) or benzoisoxazole () reduce solubility but improve target binding specificity .

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